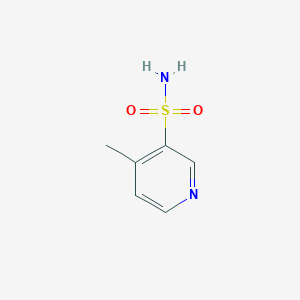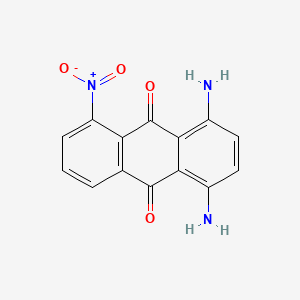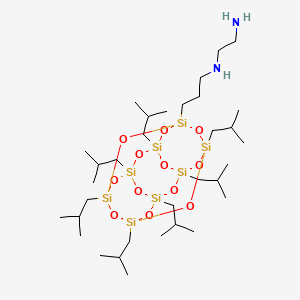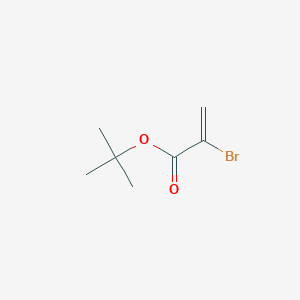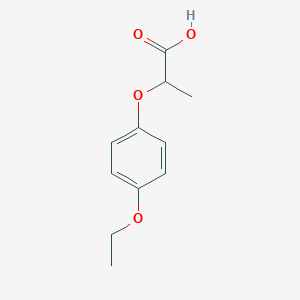
2-(4-Ethoxyphenoxy)propanoic acid
Vue d'ensemble
Description
2-(4-Ethoxyphenoxy)propanoic acid is a chemical compound with the CAS Number: 99761-32-7 . It has a molecular weight of 210.23 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(4-ethoxyphenoxy)propanoic acid . The InChI code for this compound is 1S/C11H14O4/c1-3-14-9-4-6-10(7-5-9)15-8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) .Applications De Recherche Scientifique
Application in Food Science
The sodium salt of 2-(4-Methoxyphenoxy)propanoic acid (Na-PMP), a compound similar to 2-(4-Ethoxyphenoxy)propanoic acid, has been studied for its effects on sweetness perception .
Method of Application
In the study, a trained panel evaluated the effect of Na-PMP on the intensity of 15 different sweeteners . The sweeteners were tested at concentrations isosweet with 2.5, 5, 7.5, and 10% sucrose in mixtures with two levels of Na-PMP: 250 and 500 p.p.m . The sweeteners were also tested either immediately or 30 seconds after a pre-rinse with 500 p.p.m. Na-PMP .
Application in Food Science
The sodium salt of 2-(4-Methoxyphenoxy)propanoic acid (Na-PMP), a compound similar to 2-(4-Ethoxyphenoxy)propanoic acid, has been studied for its effects on sweetness perception .
Method of Application
In the study, a trained panel evaluated the effect of Na-PMP on the intensity of 15 different sweeteners . The sweeteners were tested at concentrations isosweet with 2.5, 5, 7.5, and 10% sucrose in mixtures with two levels of Na-PMP: 250 and 500 p.p.m . The sweeteners were also tested either immediately or 30 seconds after a pre-rinse with 500 p.p.m. Na-PMP .
Application in Confectionery and Snack Products
The sodium salt of 2-(4-Methoxyphenoxy)propanoic acid (Na-PMP), a compound similar to 2-(4-Ethoxyphenoxy)propanoic acid, has been approved for use in confectionery, frostings, soft candy, and snack products in the USA at concentrations up to 150 p.p.m .
Method of Application
Na-PMP is added to these food products during their preparation. The exact method of application would depend on the specific product and recipe .
Results
The addition of Na-PMP to these food products can affect their sweetness intensity, potentially enhancing the flavor profile .
Propriétés
IUPAC Name |
2-(4-ethoxyphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-14-9-4-6-10(7-5-9)15-8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQCEHOLSJDEMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396709 | |
| Record name | 2-(4-ethoxyphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyphenoxy)propanoic acid | |
CAS RN |
99761-32-7 | |
| Record name | 2-(4-ethoxyphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



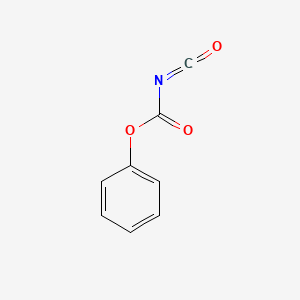
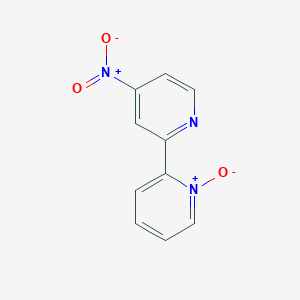
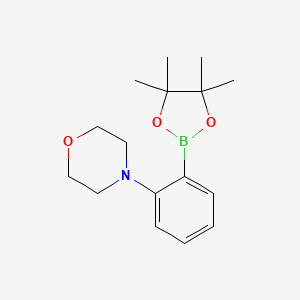
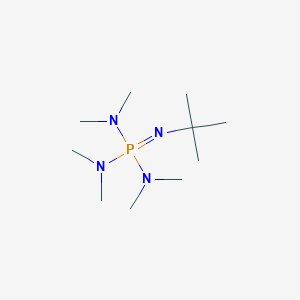
![Urea, N,N'-bis[4-(1-methylethyl)phenyl]-](/img/structure/B1598207.png)
![4-[2-(4-Methoxyphenyl)ethyl]piperidine](/img/structure/B1598208.png)
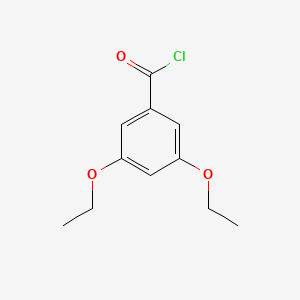

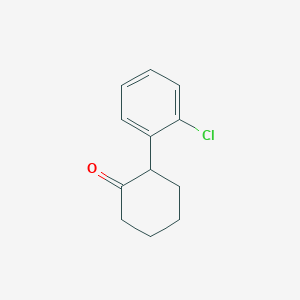
![7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1598212.png)
